1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride
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Overview
Description
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H17NO.ClH. It is known for its unique structure, which includes a tetrahydropyran ring substituted with a dimethyl group and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride typically involves the reaction of 4,4-dimethyloxan-2-ylmethanamine with hydrochloric acid. The reaction conditions usually include a controlled temperature environment and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Scientific Research Applications
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The tetrahydropyran ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and other macromolecules .
Comparison with Similar Compounds
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride can be compared with similar compounds such as:
(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the ring system, which can affect its reactivity and applications.
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine:
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(4,4-dimethyloxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)3-4-10-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
ZSWQHLIRPZDROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(C1)CN)C.Cl |
Origin of Product |
United States |
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